3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process. One common method includes the reaction of 2-methoxynaphthalene with a suitable aldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the spirocyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or copper may be employed to facilitate the reactions, and purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted spirocyclic compounds .
Scientific Research Applications
3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-Methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
- (E)-N-[(2-Methoxynaphthalen-1-yl)methylidene]-3-nitroaniline
- N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide
Uniqueness
This compound stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H20O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[(2-methoxynaphthalen-1-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C21H20O5/c1-24-18-10-9-14-7-3-4-8-15(14)16(18)13-17-19(22)25-21(26-20(17)23)11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
InChI Key |
URUAGXGSJWTHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)OC4(CCCCC4)OC3=O |
Origin of Product |
United States |
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